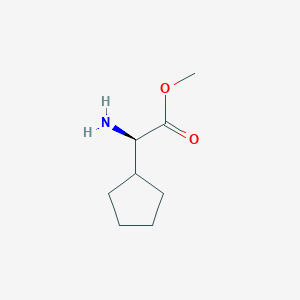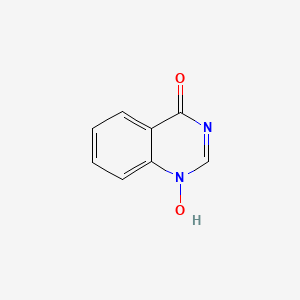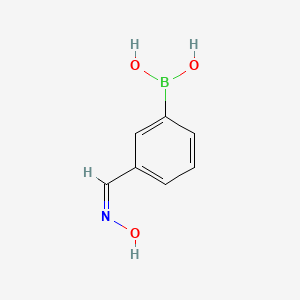
(3-((Hydroxyimino)methyl)phenyl)boronic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
L'acide (3-((hydroxyimino)méthyl)phényl)boronique est un composé organique appartenant à la classe des acides boroniques. Les acides boroniques sont caractérisés par la présence d'un atome de bore lié à un atome d'oxygène et à un groupe hydroxyle. Ce composé particulier se distingue par son groupe hydroxyimino lié au cycle phényle, qui confère des propriétés chimiques et une réactivité uniques.
Méthodes De Préparation
Voies de synthèse et conditions réactionnelles : La synthèse de l'acide (3-((hydroxyimino)méthyl)phényl)boronique implique généralement la réaction de l'acide 3-formylphénylboronique avec le chlorhydrate d'hydroxylamine. La réaction est effectuée en milieu aqueux, souvent en conditions basiques pour faciliter la formation du groupe hydroxyimino. Le schéma réactionnel général est le suivant:
Acide 3-formylphénylboronique+Chlorhydrate d'hydroxylamine→Acide (3-((hydroxyimino)méthyl)phényl)boronique
Méthodes de production industrielle : Bien que les méthodes de production industrielle spécifiques pour l'acide (3-((hydroxyimino)méthyl)phényl)boronique ne soient pas largement documentées, l'approche générale consiste à mettre à l'échelle la synthèse en laboratoire. Cela inclut l'optimisation des conditions réactionnelles telles que la température, le pH et les concentrations des réactifs pour obtenir des rendements et une pureté plus élevés.
Types de réactions:
Oxydation : L'acide (3-((hydroxyimino)méthyl)phényl)boronique peut subir des réactions d'oxydation, où le groupe acide boronique est converti en un ester de boronate ou d'autres formes oxydées.
Réduction : Le groupe hydroxyimino peut être réduit en un groupe amine dans des conditions appropriées.
Substitution : Le groupe acide boronique peut participer à diverses réactions de substitution, telles que le couplage de Suzuki-Miyaura, où il réagit avec les halogénures pour former des liaisons carbone-carbone.
Réactifs et conditions courants:
Oxydation : Peroxyde d'hydrogène ou autres agents oxydants.
Réduction : Borohydrure de sodium ou autres agents réducteurs.
Substitution : Catalyseurs au palladium en présence de bases telles que le carbonate de potassium.
Produits principaux:
Oxydation : Esters de boronate.
Réduction : Acide aminophénylboronique.
Substitution : Composés biaryliques.
4. Applications de la recherche scientifique
L'acide (3-((hydroxyimino)méthyl)phényl)boronique a des applications diverses dans la recherche scientifique:
Chimie : Utilisé comme bloc de construction en synthèse organique, en particulier dans la formation de liaisons carbone-carbone par le biais de réactions de couplage.
Biologie : Employé dans le développement de capteurs pour la détection de molécules biologiques, en raison de sa capacité à interagir avec les diols et autres groupes fonctionnels.
Médecine : Investigé pour son potentiel dans le développement de médicaments, en particulier dans la conception d'inhibiteurs enzymatiques et d'autres agents thérapeutiques.
Industrie : Utilisé dans la production de matériaux avancés, tels que les polymères et les catalyseurs, en raison de sa réactivité unique et de ses groupes fonctionnels.
5. Mécanisme d'action
Le mécanisme d'action de l'acide (3-((hydroxyimino)méthyl)phényl)boronique dépend en grande partie de sa capacité à former des liaisons covalentes réversibles avec les diols et autres nucléophiles. Cette interaction est facilitée par le groupe acide boronique, qui peut former des esters cycliques avec les diols. Le groupe hydroxyimino peut également participer à des liaisons hydrogène et à d'autres interactions, renforçant la réactivité et la spécificité du composé.
Composés similaires:
Acide phénylboronique : Manque le groupe hydroxyimino, ce qui le rend moins réactif dans certains contextes.
Acide (4-((hydroxyimino)méthyl)phényl)boronique : Structure similaire mais avec le groupe hydroxyimino en position para, ce qui peut affecter sa réactivité et ses propriétés de liaison.
Acide (3-formylphényl)boronique : Précurseur de l'acide (3-((hydroxyimino)méthyl)phényl)boronique, manque le groupe hydroxyimino.
Unicité : L'acide (3-((hydroxyimino)méthyl)phényl)boronique est unique en raison de la présence à la fois du groupe acide boronique et du groupe hydroxyimino, qui confèrent des propriétés de réactivité et de liaison distinctes. Cela le rend particulièrement précieux dans les applications nécessitant des interactions spécifiques avec les diols et autres groupes fonctionnels.
Applications De Recherche Scientifique
(3-((Hydroxyimino)methyl)phenyl)boronic acid has diverse applications in scientific research:
Chemistry: Used as a building block in organic synthesis, particularly in the formation of carbon-carbon bonds through coupling reactions.
Biology: Employed in the development of sensors for detecting biological molecules, due to its ability to interact with diols and other functional groups.
Medicine: Investigated for its potential in drug development, particularly in the design of enzyme inhibitors and other therapeutic agents.
Industry: Utilized in the production of advanced materials, such as polymers and catalysts, due to its unique reactivity and functional groups.
Mécanisme D'action
The mechanism of action of (3-((Hydroxyimino)methyl)phenyl)boronic acid is largely dependent on its ability to form reversible covalent bonds with diols and other nucleophiles. This interaction is facilitated by the boronic acid group, which can form cyclic esters with diols. The hydroxyimino group can also participate in hydrogen bonding and other interactions, enhancing the compound’s reactivity and specificity.
Comparaison Avec Des Composés Similaires
Phenylboronic acid: Lacks the hydroxyimino group, making it less reactive in certain contexts.
(4-((Hydroxyimino)methyl)phenyl)boronic acid: Similar structure but with the hydroxyimino group in the para position, which can affect its reactivity and binding properties.
(3-Formylphenyl)boronic acid: Precursor to (3-((Hydroxyimino)methyl)phenyl)boronic acid, lacks the hydroxyimino group.
Uniqueness: this compound is unique due to the presence of both the boronic acid and hydroxyimino groups, which confer distinct reactivity and binding properties. This makes it particularly valuable in applications requiring specific interactions with diols and other functional groups.
Propriétés
Formule moléculaire |
C7H8BNO3 |
|---|---|
Poids moléculaire |
164.96 g/mol |
Nom IUPAC |
[3-[(Z)-hydroxyiminomethyl]phenyl]boronic acid |
InChI |
InChI=1S/C7H8BNO3/c10-8(11)7-3-1-2-6(4-7)5-9-12/h1-5,10-12H/b9-5- |
Clé InChI |
MAJVYIIPEHMBDV-UITAMQMPSA-N |
SMILES isomérique |
B(C1=CC(=CC=C1)/C=N\O)(O)O |
SMILES canonique |
B(C1=CC(=CC=C1)C=NO)(O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![(4,5,6,7-Tetrahydropyrazolo[1,5-a]pyrimidin-3-yl)methanol](/img/structure/B11918056.png)

![(1R,5S)-1-Phenyl-3-azabicyclo[3.1.0]hexane](/img/structure/B11918068.png)
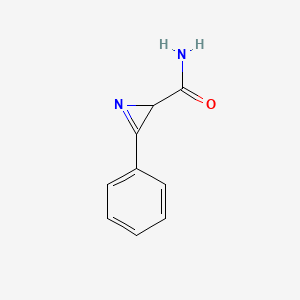
![Ethyl 5-azaspiro[2.3]hexane-1-carboxylate](/img/structure/B11918075.png)

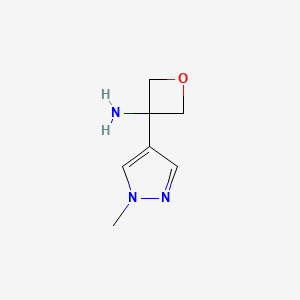

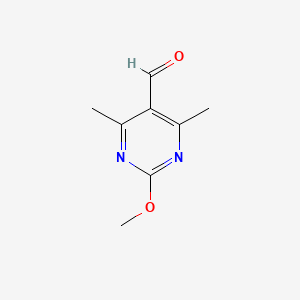
![6-Vinylbenzo[d]thiazole](/img/structure/B11918124.png)

